molecular formula C11H17N3O3S B5878136 4-(carbamoylamino)-N-(2-methylpropyl)benzenesulfonamide

4-(carbamoylamino)-N-(2-methylpropyl)benzenesulfonamide

Cat. No.: B5878136
M. Wt: 271.34 g/mol
InChI Key: WNIWAFQVEZBPBR-UHFFFAOYSA-N
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Description

4-(carbamoylamino)-N-(2-methylpropyl)benzenesulfonamide is a chemical compound with a complex structure that includes a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(carbamoylamino)-N-(2-methylpropyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with isobutyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to control the reaction parameters precisely. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

4-(carbamoylamino)-N-(2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-(carbamoylamino)-N-(2-methylpropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(carbamoylamino)-N-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzenesulfonamide: A precursor in the synthesis of 4-(carbamoylamino)-N-(2-methylpropyl)benzenesulfonamide.

    N-(2-methylpropyl)benzenesulfonamide: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(2-methylpropylsulfamoyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-8(2)7-13-18(16,17)10-5-3-9(4-6-10)14-11(12)15/h3-6,8,13H,7H2,1-2H3,(H3,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIWAFQVEZBPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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